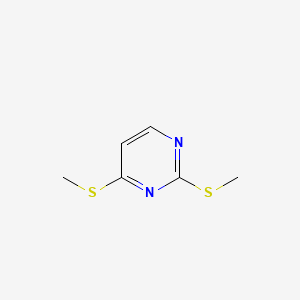

2,4-Bis(methylthio)pyrimidine

概要

説明

Synthesis Analysis

Pyrimidines, including BMP, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described in the literature . For instance, 2,4-dichloropyrimidines were allowed to react with N-methylpiperazine in ethanol at 70–80°C to give 2,4-bis-(4’-methylpiperazin-1’-yl)pyrimidine .Molecular Structure Analysis

The molecular structure of BMP can be analyzed using various computational methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrimidines, including BMP, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical characteristics and reactivities of BMP and its derivatives have been investigated .Physical And Chemical Properties Analysis

BMP is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .科学的研究の応用

Regioselective Synthesis of New Pyrimidine Derivatives

- Summary of Application: Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .

- Methods of Application: 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

- Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

Therapeutic Potential of Pyrido Pyrimidine Derivatives

- Summary of Application: Structures composed of a pyridopyrimidine moiety have shown therapeutic interest or have already been approved for use as therapeutics .

- Methods of Application: The review considers all the synthetic protocols to prepare these pyridopyrimidine derivatives .

- Results or Outcomes: The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Lithiations and Grignard Reactions on Pyrimidine

- Summary of Application: This research focuses on lithiations and Grignard reactions as tools for selective yet variable purposive derivatizations of pyrimidine and quinazoline .

- Methods of Application: The chemistry is discussed in several sections based on the structure of the substrates . Deprotonative and halogen–metal exchange metalations, respectively, are reported separately for each major group of the substrates .

- Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

2,4-Bis(methylthio)pyrimidine in Chemical Synthesis

- Summary of Application: 2,4-Bis(methylthio)pyrimidine is a chemical compound used in the synthesis of various other compounds .

- Methods of Application: The specific methods of application would depend on the particular synthesis being performed .

- Results or Outcomes: The outcomes would also depend on the specific synthesis .

Lithiations and Grignard Reactions on Pyrimidine

- Summary of Application: This research focuses on lithiations and Grignard reactions as tools for selective yet variable purposive derivatizations of pyrimidine and quinazoline .

- Methods of Application: The chemistry is discussed in several sections based on the structure of the substrates . Deprotonative and halogen–metal exchange metalations, respectively, are reported separately for each major group of the substrates .

- Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

2,4-Bis(methylthio)pyrimidine in Chemical Synthesis

- Summary of Application: 2,4-Bis(methylthio)pyrimidine is a chemical compound used in the synthesis of various other compounds .

- Methods of Application: The specific methods of application would depend on the particular synthesis being performed .

- Results or Outcomes: The outcomes would also depend on the specific synthesis .

Safety And Hazards

BMP is classified under GHS07 and has the signal word "Warning" . It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

While specific future directions for BMP are not explicitly mentioned in the search results, there is ongoing research into the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that BMP and its derivatives could have potential applications in the development of new anti-inflammatory agents.

特性

IUPAC Name |

2,4-bis(methylsulfanyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUITROLMFEFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344713 | |

| Record name | Pyrimidine, 2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(methylthio)pyrimidine | |

CAS RN |

5909-26-2 | |

| Record name | Pyrimidine, 2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

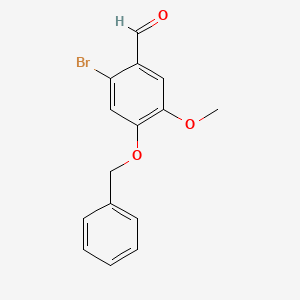

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

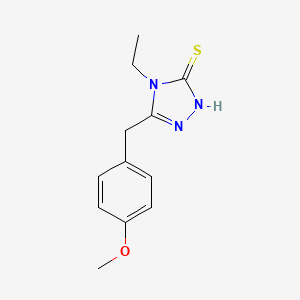

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)